7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 378203-42-0
VCID: VC6346725
InChI: InChI=1S/C24H26N6O2/c1-26-21-20(22(31)27(2)24(26)32)30(17-18-9-5-3-6-10-18)23(25-21)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Molecular Formula: C24H26N6O2
Molecular Weight: 430.512

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 378203-42-0

Cat. No.: VC6346725

Molecular Formula: C24H26N6O2

Molecular Weight: 430.512

* For research use only. Not for human or veterinary use.

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 378203-42-0

Specification

CAS No. 378203-42-0
Molecular Formula C24H26N6O2
Molecular Weight 430.512
IUPAC Name 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C24H26N6O2/c1-26-21-20(22(31)27(2)24(26)32)30(17-18-9-5-3-6-10-18)23(25-21)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
Standard InChI Key NMABHNQYXVSCKM-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5

Introduction

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound exhibits significant pharmacological properties and has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Synonyms and Identifiers

This compound is also known by several other names and identifiers:

  • PubChem CID: 4747355

  • CAS Number: Not specified

  • Synonyms: DB08530, PD004773

Synthesis and Characterization

The synthesis of 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves multi-step reactions typically starting from simpler purine derivatives. The process includes the introduction of the benzyl and piperazine moieties through selective alkylation and condensation reactions.

Synthetic Routes

The synthetic pathway generally includes:

  • Formation of Purine Base: Starting from readily available purine derivatives.

  • Alkylation: Introducing the benzyl group via nucleophilic substitution.

  • Piperazine Attachment: Coupling with piperazine derivatives to form the final product.

Characterization Techniques

Characterization of the synthesized compound is typically performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups present in the compound.

Biological Activity and Pharmacological Applications

Research indicates that 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits a range of biological activities that may be beneficial in therapeutic contexts.

Mechanism of Action

The compound's mechanism of action is primarily linked to its ability to interact with specific receptors in the central nervous system (CNS) and other biological systems:

  • Dopamine Receptor Modulation: The piperazine moiety is known to enhance affinity for dopamine receptors.

Therapeutic Potential

Potential therapeutic applications include:

  • Antidepressant Effects: Due to its interaction with neurotransmitter systems.

  • Antipsychotic Properties: Research suggests it may help alleviate symptoms associated with psychotic disorders.

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